molecular formula C20H16N4O3 B11593357 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11593357
M. Wt: 360.4 g/mol
InChI Key: FAKWZMCHCZQSHD-GXDHUFHOSA-N
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Description

The compound you’ve mentioned is a complex heterocyclic molecule with intriguing properties. Let’s break it down:

    IUPAC Name: (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

    Chemical Formula: CHNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps. One notable method is the Claisen-Schmidt condensation, which plays a crucial role in forming 1,3-diphenyl-2-propene-1-ones (commonly known as chalcones). Here’s a simplified synthetic route:

  • Starting Materials

    • 3-acetyl-2,5-dimethylfuran
    • Terephthalaldehyde
  • Reaction

    • A solution of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in an ethanolic solution of NaOH is stirred at room temperature.
    • The Claisen-Schmidt condensation occurs, resulting in the formation of the target compound.
  • Isolation

    • The product is separated, dissolved in CH2Cl2, washed with a saturated solution of NaHCO3, and then evaporated to dryness.
    • Recrystallization from methanol/chloroform yields the final compound.

Industrial Production Methods

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. Research in this area is ongoing.

Chemical Reactions Analysis

The compound can undergo various reactions, including:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

Common reagents include NaOH, NaHCO3, and organic solvents.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit anti-inflammatory, antimitotic, anti-leishmanial, and antitumor properties.

    Chemistry: As a precursor to flavonoids, it contributes to natural product synthesis.

    Industry: Its synthetic utility extends to preparing pharmacologically interesting heterocyclic systems.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to explore related structures in the pyrido[1,2-a]pyrimidine family. Researchers often compare this compound’s properties with those of structurally related molecules.

Remember that this compound’s uniqueness lies in its specific arrangement of functional groups and heterocyclic rings. Further studies will reveal more about its distinct features.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H16N4O3/c1-12-6-5-7-16(13(12)2)27-19-15(10-14(11-21)18(22)25)20(26)24-9-4-3-8-17(24)23-19/h3-10H,1-2H3,(H2,22,25)/b14-10+

InChI Key

FAKWZMCHCZQSHD-GXDHUFHOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)C

Origin of Product

United States

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